REACTION_CXSMILES
|
[Na+].[Cl-].[C]=O.[CH3:5][CH2:6][O-:7].[Na+].[CH2:9]([O:11][C:12](=[O:15])[CH2:13][Cl:14])[CH3:10].[CH2:16]([OH:18])C>C1(C)C=CC=CC=1>[CH2:6]([O:7][C:16](=[O:18])[CH2:13][C:12]([O:11][CH2:9][CH3:10])=[O:15])[CH3:5].[CH2:9]([O:11][C:12](=[O:15])[CH2:13][Cl:14])[CH3:10].[CH2:9]([O:11][C:12](=[O:15])[CH3:13])[CH3:10] |f:0.1,3.4,^3:2|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
1.12 kg
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
CO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
490 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCl)=O
|
Name
|
CO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a pressure vessel of a capacity of 7.5 liters, equipped with a pH
|
Type
|
ADDITION
|
Details
|
the liquid and gas phases being thoroughly mixed by means of a circulating pump
|
Type
|
TEMPERATURE
|
Details
|
to maintain a pH of approximately 7.0
|
Type
|
WAIT
|
Details
|
Over a period of 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
Then the vessel is cooled
|
Type
|
CUSTOM
|
Details
|
the vessel is purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
The reaction solution is separated from the sodium chloride on a suction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 517 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na+].[Cl-].[C]=O.[CH3:5][CH2:6][O-:7].[Na+].[CH2:9]([O:11][C:12](=[O:15])[CH2:13][Cl:14])[CH3:10].[CH2:16]([OH:18])C>C1(C)C=CC=CC=1>[CH2:6]([O:7][C:16](=[O:18])[CH2:13][C:12]([O:11][CH2:9][CH3:10])=[O:15])[CH3:5].[CH2:9]([O:11][C:12](=[O:15])[CH2:13][Cl:14])[CH3:10].[CH2:9]([O:11][C:12](=[O:15])[CH3:13])[CH3:10] |f:0.1,3.4,^3:2|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
1.12 kg
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
CO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
490 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCl)=O
|
Name
|
CO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a pressure vessel of a capacity of 7.5 liters, equipped with a pH
|
Type
|
ADDITION
|
Details
|
the liquid and gas phases being thoroughly mixed by means of a circulating pump
|
Type
|
TEMPERATURE
|
Details
|
to maintain a pH of approximately 7.0
|
Type
|
WAIT
|
Details
|
Over a period of 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
Then the vessel is cooled
|
Type
|
CUSTOM
|
Details
|
the vessel is purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
The reaction solution is separated from the sodium chloride on a suction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 517 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na+].[Cl-].[C]=O.[CH3:5][CH2:6][O-:7].[Na+].[CH2:9]([O:11][C:12](=[O:15])[CH2:13][Cl:14])[CH3:10].[CH2:16]([OH:18])C>C1(C)C=CC=CC=1>[CH2:6]([O:7][C:16](=[O:18])[CH2:13][C:12]([O:11][CH2:9][CH3:10])=[O:15])[CH3:5].[CH2:9]([O:11][C:12](=[O:15])[CH2:13][Cl:14])[CH3:10].[CH2:9]([O:11][C:12](=[O:15])[CH3:13])[CH3:10] |f:0.1,3.4,^3:2|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
1.12 kg
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
CO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
490 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCl)=O
|
Name
|
CO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a pressure vessel of a capacity of 7.5 liters, equipped with a pH
|
Type
|
ADDITION
|
Details
|
the liquid and gas phases being thoroughly mixed by means of a circulating pump
|
Type
|
TEMPERATURE
|
Details
|
to maintain a pH of approximately 7.0
|
Type
|
WAIT
|
Details
|
Over a period of 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
Then the vessel is cooled
|
Type
|
CUSTOM
|
Details
|
the vessel is purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
The reaction solution is separated from the sodium chloride on a suction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 517 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |